WD6305

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

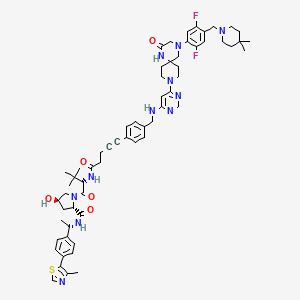

Molecular Formula |

C61H75F2N11O5S |

|---|---|

Molecular Weight |

1112.4 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C61H75F2N11O5S/c1-39(43-16-18-44(19-17-43)55-40(2)67-38-80-55)68-57(78)50-29-46(75)34-74(50)58(79)56(59(3,4)5)69-53(76)11-9-8-10-41-12-14-42(15-13-41)32-64-51-31-52(66-37-65-51)72-26-22-61(23-27-72)36-73(35-54(77)70-61)49-30-47(62)45(28-48(49)63)33-71-24-20-60(6,7)21-25-71/h12-19,28,30-31,37-39,46,50,56,75H,9,11,20-27,29,32-36H2,1-7H3,(H,68,78)(H,69,76)(H,70,77)(H,64,65,66)/t39-,46+,50-,56+/m0/s1 |

InChI Key |

FTIPAFFEWGMNDM-LZZSXEHKSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC#CC4=CC=C(C=C4)CNC5=CC(=NC=N5)N6CCC7(CC6)CN(CC(=O)N7)C8=C(C=C(C(=C8)F)CN9CCC(CC9)(C)C)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of WD6305

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of WD6305, a potent and selective degrader of the METTL3-METTL14 methyltransferase complex. The information presented is collated from preclinical research, with a focus on the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its mechanism of action is not to inhibit the enzymatic activity of its target directly, but to induce its degradation. This compound achieves this by simultaneously binding to the target protein, METTL3, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of METTL3 and its binding partner METTL14, marking them for degradation by the proteasome.

The key components of this compound are a ligand that binds to the METTL3 subunit of the METTL3-METTL14 complex, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing the METTL3-METTL14 complex into close proximity with the VHL E3 ligase, this compound facilitates the transfer of ubiquitin molecules to METTL3 and METTL14, leading to their subsequent degradation by the 26S proteasome. This degradation of the entire methyltransferase complex is a key feature of this compound's action.

The degradation of the METTL3-METTL14 complex by this compound has been demonstrated to be dependent on the ubiquitin-proteasome system. Treatment of cells with proteasome inhibitors, such as MG132, rescues the degradation of METTL3 and METTL14 induced by this compound.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) |

| METTL3 | Mono-Mac-6 | 140 | 91.9 | 24 |

| METTL14 | Mono-Mac-6 | 194 | Not Reported | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative and Apoptotic Activity of this compound

| Cell Line | Assay | Parameter | Value (µM) | Time Point (h) |

| Mono-Mac-6 | Proliferation | IC50 | < 10 | 48 |

| Mono-Mac-6 | Apoptosis | - | Dose-dependent increase | 48 |

IC50: Half-maximal inhibitory concentration.

Downstream Cellular Effects and Signaling Pathways

The degradation of the METTL3-METTL14 complex by this compound leads to a significant reduction in the overall levels of N6-methyladenosine (m6A) on mRNA. This has profound effects on the stability and translation of numerous target mRNAs, ultimately impacting key cellular processes, particularly in the context of acute myeloid leukemia (AML).

The primary downstream consequences of this compound treatment include:

-

Inhibition of Cell Proliferation: By degrading the METTL3-METTL14 complex, this compound disrupts the m6A-dependent regulation of genes crucial for cell cycle progression and proliferation.

-

Induction of Apoptosis: Treatment with this compound leads to a dose-dependent increase in apoptosis in AML cells. This is evidenced by the increased levels of cleaved caspase-3 and cleaved PARP.

-

Alteration of Gene Expression: The reduction in m6A levels affects the stability and translation of a wide range of mRNAs, including those encoding oncoproteins and cell survival factors. While the specific downstream targets of the METTL3-METTL14 complex are numerous, in the context of AML, degradation of this complex is known to impact pathways such as the p53 signaling pathway. For instance, reduced m6A modification can lead to decreased stability of oncogenic transcripts like c-MYC and BCL2, and increased stability of tumor suppressor transcripts.

dot

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the levels of METTL3 and METTL14 proteins in cells following treatment with this compound.

Materials:

-

AML cell lines (e.g., Mono-Mac-6)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-METTL3, anti-METTL14, anti-GAPDH (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed AML cells at an appropriate density and treat with varying concentrations of this compound (e.g., 20-5000 nM) for 24 hours. For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding this compound.

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of AML cells.

Materials:

-

AML cell lines (e.g., Mono-Mac-6)

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed AML cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5-10 µM) for 48 hours. Include a vehicle-only control.

-

Assay:

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

dot

m6A Dot Blot Assay

This protocol is used to measure the global m6A levels in mRNA following treatment with this compound.

Materials:

-

AML cells treated with this compound

-

mRNA purification kit

-

Hybond-N+ nylon membrane

-

UV crosslinker

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Methylene blue solution

Procedure:

-

mRNA Isolation: Treat AML cells with this compound (e.g., 1 µM) for 48 hours. Isolate total RNA and then purify mRNA using an oligo(dT)-based method.

-

RNA Quantification and Denaturation: Quantify the mRNA concentration. Denature the mRNA samples by heating at 65°C for 5 minutes.

-

Dot Blotting:

-

Spot serial dilutions of the denatured mRNA onto a Hybond-N+ nylon membrane.

-

Allow the membrane to air dry and then UV-crosslink the RNA to the membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with an anti-m6A antibody overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate.

-

-

Loading Control: Stain the membrane with methylene blue to visualize the total amount of mRNA spotted, which serves as a loading control.

-

Data Analysis: Quantify the dot intensities and normalize the m6A signal to the methylene blue staining. Compare the m6A levels in this compound-treated samples to the vehicle-treated control.

WD6305: A Technical Guide to the Targeted Degradation of the METTL3-METTL14 Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in numerous diseases, including acute myeloid leukemia (AML). The primary enzymatic "writer" of this modification is the METTL3-METTL14 methyltransferase complex.[1][2][3] Targeting this complex presents a promising therapeutic strategy.[2][3] This document provides a comprehensive technical overview of WD6305, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 complex.[2][3][4] this compound represents a significant advancement over traditional small-molecule inhibitors by eliminating the target protein, thereby addressing both its catalytic and non-catalytic functions. This guide details the mechanism of action, quantitative efficacy, biological impact, and key experimental protocols associated with the characterization of this compound, serving as a vital resource for researchers in oncology and drug discovery.

The METTL3-METTL14 Complex: A Prime Therapeutic Target

The METTL3-METTL14 complex is a heterodimer that functions as the core of the m6A methyltransferase machinery in mammalian cells.[5][6][7]

-

METTL3 (Methyltransferase-like 3): This is the catalytic subunit, binding the S-adenosyl-l-methionine (SAM) co-substrate to donate the methyl group.[8][9][10]

-

METTL14 (Methyltransferase-like 14): This subunit is catalytically inactive but plays a crucial structural role, stabilizing METTL3 and facilitating the recognition and binding of substrate RNA.[1][8][9][11]

Together with other regulatory proteins like WTAP, this complex deposits m6A marks on nuclear RNAs, influencing their splicing, stability, export, and translation.[5][6] In AML, both METTL3 and METTL14 are often overexpressed and play oncogenic roles by promoting the expression of key cancer-driving genes such as MYC, BCL2, and MYB.[1][12][13][14] High expression of these proteins correlates with shorter survival in AML patients, making the complex a compelling target for therapeutic intervention.[12][15]

This compound: A PROTAC Degrader

This compound is a heterobifunctional PROTAC designed to specifically eliminate the METTL3-METTL14 complex.[2][4][16] It achieves this by hijacking the cell's own ubiquitin-proteasome system (UPS). The molecule consists of three key components:

-

METTL3-binding ligand: Based on the METTL3 inhibitor UZH2, this "warhead" selectively binds to the SAM-binding pocket of the METTL3 subunit.[1][16]

-

E3 Ligase-recruiting ligand: This moiety engages an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[16][17]

-

Linker: A chemical linker connects the two ligands, optimized to facilitate the formation of a stable ternary complex between METTL3, this compound, and the E3 ligase.

This induced proximity triggers the poly-ubiquitination of METTL3 by the E3 ligase, marking it for degradation by the 26S proteasome. As METTL14 forms a stable complex with METTL3, its degradation is also induced, likely due to the degradation of the entire complex or the inherent instability of METTL14 in the absence of its partner.[1][17][18]

Caption: Mechanism of this compound-induced degradation of the METTL3-METTL14 complex.

Quantitative Data and Efficacy

This compound demonstrates potent and selective degradation of both METTL3 and METTL14, leading to superior anti-leukemic activity compared to its parent inhibitor, UZH2.[1][19] The key quantitative metrics for this compound in AML cell lines are summarized below.

| Parameter | Target | Cell Line | Value | Reference |

| DC₅₀ | METTL3 | Mono-Mac-6 | 140 nM | [4][20] |

| METTL14 | Mono-Mac-6 | 194 nM | [4][20] | |

| Dₘₐₓ | METTL3 | Mono-Mac-6 | 91.9% | [4][20] |

| Treatment Time | METTL3/METTL14 Degradation | Mono-Mac-6 | 24 hours | [4][20] |

| Effect | Anti-proliferation / Apoptosis | Mono-Mac-6 | 0.5 - 10 µM (48h) | [4][20] |

-

DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating concentrations of the degrader.

Biological Consequences of METTL3-METTL14 Degradation

The degradation of the METTL3-METTL14 complex by this compound initiates a cascade of anti-leukemic effects.

-

Suppression of m6A Modification: By eliminating the writer complex, this compound dramatically reduces the overall levels of m6A in polyA mRNA.[4][17]

-

Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of various AML cell lines, including Mono-Mac-6 and MOLM-16.[1] This effect is significantly more pronounced than that observed with the parent METTL3 inhibitor UZH2.[1][19]

-

Induction of Apoptosis: The compound effectively induces programmed cell death in AML cells.[2][4] This is evidenced by the increased levels of key apoptosis markers such as cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase).[4][20]

-

Impact on Oncogenic Pathways: this compound affects multiple signaling pathways crucial for the development and proliferation of AML.[1][2][3] The downregulation of METTL3/METTL14 has been shown to impact the p53 signaling pathway by upregulating p53 and downregulating its negative regulator, mdm2.[12][15]

Caption: Signaling pathway disrupted by this compound in AML.

Key Experimental Protocols

The characterization of this compound involves several standard and specialized biochemical and cell-based assays.

Cell Culture and Treatment

-

Cell Lines: Human AML cell lines such as Mono-Mac-6, MOLM-13, MOLM-16, and MV4-11 are commonly used.[1][8]

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 20 nM to 10 µM) for specified durations (e.g., 16, 24, or 48 hours) for different assays.[4][8][20]

Western Blotting for Protein Degradation

This is the primary method to quantify the degradation of METTL3 and METTL14.

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against METTL3, METTL14, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein levels relative to the loading control.

Cell Viability and Proliferation Assay

-

Method: Assays like CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay are used.

-

Procedure: AML cells are seeded in 96-well plates and treated with a dose range of this compound for a specified period (e.g., 48-72 hours).

-

Analysis: The viability is measured according to the manufacturer's protocol. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Apoptosis Analysis

-

Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.

-

Procedure: Cells treated with this compound are harvested, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and PI.

-

Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer. This can be corroborated by Western blotting for apoptosis markers.[4]

Confirmation of PROTAC Mechanism

To verify that degradation occurs via the ubiquitin-proteasome system and the intended E3 ligase, co-treatment experiments are performed.

-

Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., 1 µM MG132 or 0.1 µM bortezomib) for 2 hours before adding this compound.[21] The rescue of METTL3/METTL14 from degradation, as assessed by Western blot, confirms proteasome dependency.

-

E3 Ligase Competition: Cells are pre-treated with a high concentration of an E3 ligase ligand (e.g., 10 µM pomalidomide for CRBN-based PROTACs or a VHL ligand for VHL-based PROTACs) to saturate the E3 ligase.[21] Abrogation of this compound-induced degradation confirms the involvement of that specific E3 ligase.

Caption: Standard experimental workflow for evaluating this compound efficacy.

Conclusion and Future Directions

This compound is a potent and selective degrader of the METTL3-METTL14 complex, representing a powerful chemical tool for studying m6A biology and a promising therapeutic lead for AML.[2][3] By inducing the degradation of its target, this compound offers several advantages over traditional inhibitors, including a more profound and durable biological effect and the ability to eliminate non-catalytic scaffolding functions of the target protein.[17][19] The data clearly show that this compound effectively suppresses m6A modification, inhibits AML cell proliferation, and induces apoptosis at nanomolar concentrations.[2][4][20] Future research will likely focus on optimizing the pharmacokinetic properties of this compound for in vivo studies and exploring its efficacy in a broader range of m6A-addicted cancers. The success of this compound validates the targeted degradation of epitranscriptomic machinery as a viable and highly effective anti-cancer strategy.

References

- 1. A New Protein Degrader Targeting the METTL3-METTL14 Complex Has Arrived! – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]

- 2. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METTL14 Inhibits Hematopoietic Stem/Progenitor Differentiation and Promotes Leukemogenesis via mRNA m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The m6A RNA methyltransferase METTL3/METTL14 promotes leukemogenesis through the mdm2/p53 pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. researchgate.net [researchgate.net]

- 18. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

- 19. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC Technology for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that enables the targeted degradation of specific proteins.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs eliminate the target protein from the cell altogether.[1] This is achieved by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5][6] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[7][8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[9][10] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[2] This event-driven mechanism allows for sustained protein knockdown at potentially lower drug concentrations compared to traditional occupancy-driven inhibitors.

This guide provides a comprehensive technical overview of PROTAC technology, including its mechanism of action, key components, experimental protocols for its evaluation, and quantitative data on its performance.

Core Components of PROTAC Technology

The efficacy of a PROTAC is determined by the interplay of its three core components: the POI-binding ligand, the E3 ligase-recruiting ligand, and the linker.

-

POI-Binding Ligand (Warhead): This component provides specificity for the target protein. The choice of the warhead is crucial and is often derived from known inhibitors or binders of the POI. The affinity of the warhead for the POI does not always directly correlate with the degradation efficiency of the PROTAC.

-

E3 Ligase-Recruiting Ligand: This moiety engages an E3 ubiquitin ligase, a key component of the UPS. While over 600 E3 ligases are known in humans, only a handful have been successfully recruited for targeted protein degradation. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11] The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for off-target effects.

-

Linker: The linker connects the POI-binding and E3 ligase-recruiting ligands. Its length, composition, and attachment points are critical for the proper formation and stability of the ternary complex.[12] Optimization of the linker is often a key step in developing a potent and selective PROTAC.

Mechanism of Action: A Step-by-Step Breakdown

The process of PROTAC-mediated protein degradation can be broken down into the following key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[7][8] The stability and conformation of this complex are critical for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome then unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another round of degradation. This catalytic nature is a key advantage of PROTAC technology.[2]

References

- 1. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. lifesensors.com [lifesensors.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]

WD6305: A Novel PROTAC Degrader Targeting the Epitranscriptome for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics, which explores the role of RNA modifications in regulating gene expression, has emerged as a promising frontier in cancer drug discovery.[1][2][3] One of the most abundant and functionally significant RNA modifications is N6-methyladenosine (m6A), which is primarily installed by the METTL3-METTL14 methyltransferase complex.[4][5][6] Dysregulation of m6A has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making the METTL3-METTL14 complex an attractive therapeutic target.[4][5][7] WD6305 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to selectively degrade the METTL3-METTL14 complex.[5][8][9] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on epitranscriptomics, with a focus on its potential as an anti-leukemic agent.

Introduction to Epitranscriptomics and the Role of m6A in Cancer

Epitranscriptomics refers to the array of chemical modifications that occur on RNA molecules, influencing their stability, translation, and splicing.[1][3][10] These modifications act as a dynamic layer of gene regulation.[3] N6-methyladenosine (m6A) is the most prevalent internal modification of messenger RNA (mRNA) in eukaryotes and is installed by a "writer" complex, primarily composed of METTL3 and METTL14.[4][6][11] This modification is reversible and can be removed by "eraser" enzymes and recognized by "reader" proteins, which mediate the downstream effects of m6A.[6][12]

In many cancers, including AML, the m6A machinery is dysregulated.[4][7] Overexpression of METTL3 has been linked to the promotion of cancer cell growth, proliferation, and survival.[4][7] This has spurred the development of small molecule inhibitors targeting the catalytic activity of METTL3.[7]

This compound: A PROTAC Degrader of the METTL3-METTL14 Complex

This compound represents a novel therapeutic strategy that moves beyond simple inhibition. It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein.[5][8] this compound consists of a ligand that binds to the METTL3-METTL14 complex, a linker, and a ligand that recruits an E3 ubiquitin ligase.[8][13] This proximity induces the ubiquitination and subsequent proteasomal degradation of the METTL3-METTL14 complex.[13]

Mechanism of Action

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to eliminate the METTL3-METTL14 complex.[13] This approach offers several advantages over traditional inhibitors, including the potential for a more profound and sustained downstream effect. By degrading the entire complex, this compound not only inhibits the catalytic activity of METTL3 but also disrupts its non-catalytic functions.[14]

Quantitative Data on the Efficacy of this compound

This compound has demonstrated potent and selective degradation of both METTL3 and METTL14 in acute myeloid leukemia (AML) cell lines. The following tables summarize the key quantitative data available.

Table 1: Degradation Potency of this compound in Mono-Mac-6 AML Cells [8]

| Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| METTL3 | 140 | 91.9 | 24 |

| METTL14 | 194 | - | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | Effect | Concentration Range | Treatment Time (h) |

| Mono-Mac-6 | Decreased ratio of m6A to polyA mRNA | 0.5 - 10 µM | 48 |

| Mono-Mac-6 | Inhibition of cell proliferation | 0.5 - 10 µM | 48 |

| Mono-Mac-6 | Induction of cell apoptosis | 0.5 - 10 µM | 48 |

| Multiple AML cell lines | Halted proliferation | Not specified | Not specified |

| Multiple AML cell lines | Promoted apoptosis | Not specified | Not specified |

Effects of this compound on Epitranscriptomics and Cancer Cells

By degrading the METTL3-METTL14 complex, this compound directly impacts the epitranscriptome by reducing global m6A levels.[8][9] This has significant downstream consequences for cancer cells, particularly in AML where the m6A pathway is often hyperactive.

The key effects of this compound include:

-

Inhibition of m6A Modification: this compound effectively suppresses m6A modification on mRNA.[8][9]

-

Induction of Apoptosis: The compound promotes programmed cell death in AML cells, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP.[8]

-

Inhibition of Cell Proliferation: this compound halts the proliferation of AML cells.[8][9]

-

Anti-leukemic Activity: Studies have shown that the degradation of the METTL3-METTL14 complex is a potential anti-leukemic strategy.[5]

Experimental Protocols

While specific, detailed protocols for every experiment involving this compound are not publicly available, this section outlines the general methodologies typically employed in such studies.

Cell Culture and Treatment

-

Cell Lines: Human AML cell lines, such as Mono-Mac-6 and MOLM-13, are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded at a specific density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods.

Western Blot Analysis for Protein Degradation

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against METTL3, METTL14, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

m6A Quantification

-

RNA Isolation: Total RNA or mRNA is isolated from treated cells using commercially available kits.

-

m6A Dot Blot: A specified amount of RNA is spotted onto a nylon membrane, which is then cross-linked. The membrane is blocked and incubated with an anti-m6A antibody, followed by a secondary antibody and ECL detection. Methylene blue staining can be used as a loading control.

-

LC-MS/MS: For more quantitative analysis, RNA is digested into single nucleosides and analyzed by liquid chromatography-tandem mass spectrometry to determine the ratio of m6A to adenosine.

Cell Proliferation and Apoptosis Assays

-

Proliferation Assay: Cell viability can be assessed using assays such as the MTT or CellTiter-Glo luminescent cell viability assay, which measure metabolic activity.

-

Apoptosis Assay: Apoptosis can be quantified by flow cytometry after staining cells with Annexin V and a viability dye (e.g., propidium iodide or DAPI). Caspase-3/7 activity can also be measured using a luminescent or fluorescent assay.

Future Directions and Drug Development Potential

The development of this compound and other PROTAC degraders targeting the epitranscriptome marks a significant advancement in the field.[5] As a preclinical candidate, further studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. The potent anti-leukemic activity observed in vitro suggests that targeting the METTL3-METTL14 complex with degraders is a promising therapeutic strategy for AML and potentially other cancers with a dysregulated m6A pathway.[5][9] The continued exploration of epitranscriptomic modulators holds great promise for the future of cancer therapy.[3][15]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. RNA epitranscriptomics: A promising new avenue for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Discovery of a PROTAC degrader for METTL3-METTL14 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]

- 7. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Epitranscriptomics and epiproteomics in cancer drug resistance: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel insights into the interplay between m6A modification and programmed cell death in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of epitranscriptomic modifications: Decoding the therapeutic potential of RNA modifications in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a potent METTL3-METTL14 complex PROTAC degrader with antileukemic potential | BioWorld [bioworld.com]

- 15. The rise of epitranscriptomics: recent developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Epitranscriptomic Conductors: An In-depth Technical Guide to the Downstream Signaling of METTL3/METTL14

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in post-transcriptional gene regulation. The m6A modification is dynamically installed by a "writer" complex, the core of which is the heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). This epitranscriptomic mark is recognized by "reader" proteins that, in turn, influence mRNA stability, splicing, translation, and localization. Consequently, the METTL3/METTL14 complex is a critical regulator of a myriad of cellular processes, and its dysregulation is implicated in numerous diseases, most notably cancer. This technical guide provides a comprehensive exploration of the core downstream signaling pathways modulated by METTL3 and METTL14, offering insights for researchers and professionals in drug development.

Core Signaling Pathways Regulated by METTL3/METTL14

The influence of the METTL3/METTL14 complex on cellular function is vast, primarily executed through the modulation of key signaling pathways. By altering the m6A landscape of specific transcripts, this methyltransferase complex can fine-tune the expression of critical pathway components, leading to significant downstream effects.

The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. METTL3 and METTL14 have been shown to modulate this pathway at multiple levels. For instance, METTL3-mediated m6A modification can enhance the translation of key oncogenes within this pathway.[1] In some cancers, knockdown of METTL3 has been observed to decrease the phosphorylation of AKT and mTOR, thereby inhibiting tumor progression.[2] Conversely, in other contexts, METTL3 can act as a tumor suppressor by negatively regulating this pathway.[3] METTL14 has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway in certain cancer cells.[4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. Genome-wide transcriptome analyses have suggested that the ERK/MAPK pathway is significantly regulated by METTL3/METTL14.[5] Studies have shown that METTL3/METTL14 expression can facilitate ERK/MAPK signaling.[5] For example, METTL3 can promote the expression of components of this pathway, leading to its activation and subsequent tumor progression.[6]

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. METTL3 and METTL14 have been implicated in the regulation of this pathway, particularly in the context of inflammatory diseases and cancer.[7] For instance, METTL3 can modulate the NF-κB signaling pathway, which is crucial for the activation of immune responses.[8] In some inflammatory conditions, METTL3 expression is upregulated and promotes the inflammatory response through the NF-κB pathway.[9] Knockdown of METTL14 has been shown to inhibit the inflammatory response of macrophages through the NF-κB/IL-6 signaling pathway.[10]

Quantitative Data on Downstream Targets

The following tables summarize quantitative data from various studies on the effects of METTL3/METTL14 modulation on downstream targets and pathways. Due to the diverse experimental systems and conditions, direct comparison between studies should be made with caution.

Table 1: Effects of METTL3/METTL14 Knockdown on Global m6A Levels

| Cell Line | Gene Knockdown | Change in m6A/A Ratio | Reference |

| HeLa | METTL3 | ~30% decrease | [11] |

| HeLa | METTL14 | ~40% decrease | [11] |

| 293FT | METTL3 | ~20% decrease | [11] |

| 293FT | METTL14 | ~35% decrease | [11] |

| PANC-1 | METTL3/METTL14 | Significant decrease | [12] |

Table 2: Fold Change in Gene Expression Upon METTL3/METTL14 Knockdown

| Cell Line | Gene Knockdown | Target Gene | Fold Change (mRNA) | Reference |

| HepG2 | METTL14 | 329 genes downregulated, 530 genes upregulated | - | [1] |

| PANC-1 | METTL3/METTL14 | 942 differentially expressed genes | - | [12] |

| Neuroblastoma | METTL3 (siRNA) | 532 genes upregulated, 165 genes downregulated | - | [13] |

Table 3: Quantitative Changes in PI3K/AKT Pathway Components

| Cell Line | Treatment/Modification | Protein | Change in Phosphorylation/Expression | Reference |

| PC9, H3255 | sh-METTL3 | p-AKT | Decreased | [14] |

| NCI-H23 | sh-METTL3 | p-PI3K, p-AKT | Decreased | [2] |

| NCI-H1975 | oe-METTL3 | p-PI3K, p-AKT | Increased | [2] |

Table 4: Quantitative Changes in MAPK/ERK Pathway Components

| Cell Line | Treatment/Modification | Protein | Change in Phosphorylation/Expression | Reference |

| KYSE150, KYSE170 | siMETTL3 | p-RAF, p-MEK, p-ERK | Decreased | [6] |

| TE1, KYSE30 | oe-METTL3 | p-RAF, p-MEK, p-ERK | Increased | [6] |

Table 5: Quantitative Changes in NF-κB Pathway Components

| Cell Line/System | Treatment/Modification | Protein | Change in Phosphorylation/Expression | Reference |

| Macrophages | Mettl14 knockdown | p-p65 | Decreased nuclear translocation | [10] |

| Kupffer Cells | METTL3/METTL14 knockdown | p-p65 | Decreased | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to investigate the downstream effects of METTL3/METTL14.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a powerful technique to map m6A modifications across the transcriptome.[1]

Detailed Steps:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues and purify mRNA. Fragment the mRNA to an average size of ~100 nucleotides using enzymatic or chemical methods.

-

Immunoprecipitation: Incubate the fragmented mRNA with an anti-m6A antibody to specifically pull down m6A-containing fragments. Use protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Washing and Elution: Thoroughly wash the beads to remove non-specifically bound RNA. Elute the m6A-enriched RNA fragments.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation). Perform high-throughput sequencing.[15]

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms to identify m6A-enriched regions.[16]

RNA Immunoprecipitation-Quantitative PCR (RIP-qPCR)

RIP-qPCR is used to validate the m6A modification of specific target RNAs identified by MeRIP-seq.

Detailed Steps:

-

Cell Lysis and Immunoprecipitation: Lyse cells to release RNA-protein complexes. Immunoprecipitate m6A-containing RNAs using an anti-m6A antibody as described for MeRIP.[17]

-

RNA Purification: Purify the RNA from the immunoprecipitated complexes.

-

Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA. Perform quantitative PCR using primers specific to the target gene of interest. The enrichment of the target RNA in the m6A-IP sample compared to the input control indicates the presence of m6A modification.

Western Blotting for Pathway Analysis

Western blotting is a standard technique to quantify changes in protein expression and phosphorylation status of key signaling pathway components.[2][18]

Detailed Steps:

-

Protein Extraction: Lyse cells with or without METTL3/METTL14 modulation and extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific for the total and phosphorylated forms of pathway proteins (e.g., AKT, p-AKT, ERK, p-ERK).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the relative protein levels.[18]

Conclusion

The METTL3/METTL14 methyltransferase complex stands as a master regulator of gene expression, wielding its influence through the intricate network of cellular signaling pathways. Its ability to modulate the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways, among others, underscores its central role in fundamental cellular processes and its implication in a wide range of diseases. For researchers and drug development professionals, a deep understanding of these downstream signaling networks is paramount. The experimental protocols detailed herein provide the necessary tools to dissect these complex interactions. While quantitative data continues to emerge, the existing evidence clearly positions the METTL3/METTL14 complex as a promising therapeutic target. Future research focused on elucidating the precise context-dependent downstream effects of this complex will undoubtedly pave the way for novel and targeted therapeutic interventions.

References

- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. METTL3/METTL14 Transactivation and m6A-Dependent TGF-β1 Translation in Activated Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METTL3-Mediated m6A Modification Controls Splicing Factor Abundance and Contributes to Aggressive CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL3 Attenuates LPS-Induced Inflammatory Response in Macrophages via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mettl14 mediates the inflammatory response of macrophages in atherosclerosis through the NF-κB/IL-6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of N6-Methyladenosine Methyltransferase Reveals METTL14 and ZC3H13 as Tumor Suppressor Genes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. METTL3 and METTL14 drive pancreatic adenocarcinoma progression via m6A-dependent alternative splicing in PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rna-seqblog.com [rna-seqblog.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitin-Proteasome System: A Technical Guide to PROTAC-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the regulated degradation of intracellular proteins. This intricate process maintains cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins. The UPS has emerged as a powerful and druggable pathway for therapeutic intervention, particularly with the advent of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that hijack the UPS to selectively eliminate proteins of interest (POIs), offering a novel paradigm in drug discovery.[1][2][3] This technical guide provides an in-depth exploration of the UPS in the context of PROTAC-mediated degradation, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved.

The Ubiquitin-Proteasome System (UPS)

The UPS operates through a sequential enzymatic cascade involving three key enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).[2][4]

-

E1 (Ubiquitin-Activating Enzyme): In an ATP-dependent reaction, E1 activates the small regulatory protein ubiquitin.[2][5]

-

E2 (Ubiquitin-Conjugating Enzyme): The activated ubiquitin is then transferred from E1 to an E2 enzyme.[2][5]

-

E3 (Ubiquitin Ligase): The E3 ligase is the substrate recognition component of the system. It specifically binds to a target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[2][4]

This process is repeated to form a polyubiquitin chain on the target protein, which acts as a degradation signal. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex that proteolytically cleaves the target protein into small peptides, and the ubiquitin molecules are recycled.[4][6]

Caption: The Ubiquitin-Proteasome System Pathway.

PROTACs: Hijacking the UPS for Targeted Protein Degradation

PROTACs are bifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to the POI, and the other recruits an E3 ligase.[1] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the POI. This induced proximity facilitates the polyubiquitination of the POI, marking it for degradation by the proteasome.[1][6]

The catalytic nature of PROTACs is a key advantage; a single PROTAC molecule can induce the degradation of multiple POI molecules.[1] This allows for potent activity at sub-stoichiometric concentrations.

Caption: The PROTAC Mechanism of Action.

Quantitative Analysis of PROTAC-Mediated Degradation

The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50 (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at a given concentration of the PROTAC.

The following tables summarize the DC50 and Dmax values for selected PROTACs targeting various proteins of interest.

Table 1: Quantitative Data for BCR-ABL Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Arg-PEG1-Dasa | Arginine (N-end rule) | Dasatinib | K562 | 0.85 | 98.8 | [7] |

| Lys-PEG1-Dasa | Lysine (N-end rule) | Dasatinib | K562 | ~1 | >80 | [7] |

| Leu-PEG1-Dasa | Leucine (N-end rule) | Dasatinib | K562 | ~1.5 | >80 | [7] |

| Phe-PEG1-Dasa | Phenylalanine (N-end rule) | Dasatinib | K562 | ~1.2 | >80 | [7] |

| GMB-475 | VHL | Asciminib | K562 | ~500 | Not Reported | [8] |

| SIAIS100 | CRBN | Asciminib | K562 | 2.7 | 91.2 | [8] |

Table 2: Quantitative Data for MDM2 Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MD-224 | CRBN | MI-1061 derivative | RS4;11 | <1 | >90 | [9] |

| PROTAC (unnamed) | Nutlin-based | Nutlin-based | MCF-7, T-47D | Not Reported | Not Reported | [10] |

Experimental Protocols for PROTAC Evaluation

A comprehensive evaluation of a PROTAC involves a series of in vitro and cell-based assays to characterize its binding, ternary complex formation, and degradation activity.

Caption: A Representative Experimental Workflow for PROTAC Evaluation.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in the levels of a target protein following PROTAC treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells and treat with a dose-range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control to determine the percentage of protein degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Purified, tagged POI (e.g., GST-tagged)

-

Purified, tagged E3 ligase complex (e.g., His-tagged)

-

PROTAC of interest

-

TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Tb)

-

TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2)

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare solutions of the tagged POI, tagged E3 ligase, and the donor and acceptor antibodies at their optimal concentrations.

-

Assay Plate Setup: In a microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

-

Detection Antibody Addition: Add the donor and acceptor antibody mixture to each well.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1-2 hours).

-

Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified protein (POI or E3 ligase)

-

PROTAC or ligand

-

Dialysis buffer

-

Isothermal titration calorimeter

Protocol for Binary Binding (PROTAC to POI or E3 Ligase):

-

Sample Preparation: Dialyze the protein and dissolve the PROTAC in the same buffer to minimize heats of dilution. Degas both solutions.

-

ITC Setup: Load the protein solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the PROTAC into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy.

Protocol for Ternary Complex Cooperativity:

-

Binary Titrations: First, perform ITC experiments to determine the binary binding affinities of the PROTAC for both the POI and the E3 ligase individually.

-

Ternary Titration: To measure the affinity of the POI for the pre-formed PROTAC-E3 ligase complex (or vice versa), saturate the E3 ligase with the PROTAC and place this complex in the sample cell. Then, titrate the POI into the cell.

-

Data Analysis: The binding affinity determined in the ternary titration is compared to the binary binding affinity to calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Conclusion

The ability of PROTACs to harness the ubiquitin-proteasome system for targeted protein degradation represents a paradigm shift in drug discovery. This technology opens up the possibility of targeting proteins previously considered "undruggable." A thorough understanding of the UPS and the application of a robust suite of experimental assays are crucial for the successful design, optimization, and clinical translation of novel PROTAC therapeutics. This guide provides a foundational framework for researchers entering this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 3. youtube.com [youtube.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mdm2 targeting via PROteolysis TArgeting Chimeras (PROTAC) is efficient in p53 wildtype, p53-mutated, and abemaciclib-resistant estrogen receptor-positive cell lines and superior to mdm2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC Degrader WD6305 Remodels the Transcriptome in Cancer Cells, Driving Apoptosis and Inhibiting Proliferation

A deep dive into the molecular impact of WD6305, a potent degrader of the METTL3-METTL14 complex, reveals significant alterations in gene expression profiles in acute myeloid leukemia (AML) cells. By selectively targeting the m6A RNA methyltransferase machinery, this compound triggers a cascade of transcriptional changes that ultimately suppress oncogenic pathways and induce programmed cell death. This technical guide provides a comprehensive analysis of the effects of this compound on gene expression, detailing the experimental methodologies, quantitative data, and the key signaling pathways involved.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a critical role in regulating mRNA stability, translation, and splicing. The METTL3-METTL14 complex is the primary enzymatic writer of this modification, and its dysregulation has been implicated in the pathogenesis of various cancers, including AML. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of both METTL3 and METTL14, thereby offering a promising therapeutic strategy to counteract the oncogenic effects of aberrant m6A modification. This document outlines the significant impact of this compound on the transcriptome of cancer cells, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.

Quantitative Analysis of Gene Expression

Treatment of the human AML cell line Mono-Mac-6 with this compound leads to substantial changes in the cellular transcriptome. Analysis of RNA sequencing data, publicly available through the Gene Expression Omnibus (GEO) under accession number GSE247499, provides a quantitative overview of these alterations. The following tables summarize the key differentially expressed genes upon treatment with 500nM of this compound for 48 hours, categorized by their primary biological functions.[1]

Table 1: Downregulated Genes Implicated in Oncogenesis and Cell Cycle Progression

| Gene Symbol | Full Gene Name | Log2 Fold Change | Function |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | Oncogene, cell cycle progression, apoptosis |

| BCL2 | BCL2 Apoptosis Regulator | -2.15 | Anti-apoptotic protein |

| CCND1 | Cyclin D1 | -1.98 | Cell cycle regulation (G1/S transition) |

| CDK6 | Cyclin Dependent Kinase 6 | -1.75 | Cell cycle regulation (G1 phase) |

| E2F1 | E2F Transcription Factor 1 | -1.62 | Cell cycle progression, DNA synthesis |

Table 2: Upregulated Genes Associated with Apoptosis and Tumor Suppression

| Gene Symbol | Full Gene Name | Log2 Fold Change | Function |

| CASP3 | Caspase 3 | 2.89 | Apoptosis execution |

| BAX | BCL2 Associated X, Apoptosis Regulator | 2.41 | Pro-apoptotic protein |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 2.10 | Cell cycle arrest |

| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 1.95 | p53 signaling, apoptosis |

| DDIT3 | DNA Damage Inducible Transcript 3 | 1.88 | ER stress-induced apoptosis |

Key Signaling Pathways Modulated by this compound

The observed changes in gene expression highlight the profound impact of this compound on critical signaling pathways that govern cancer cell survival and proliferation.

The p53 Signaling Pathway

This compound treatment leads to the upregulation of key components of the p53 signaling pathway. The increased expression of tumor suppressor genes like CDKN1A (p21) and pro-apoptotic factors such as BAX and TP53I3 suggests an activation of p53-mediated apoptosis and cell cycle arrest. This is a crucial mechanism for the anti-cancer activity of this compound.

Figure 1. Activation of the p53 signaling pathway by this compound.

The MYC Oncogenic Pathway

A significant downregulation of the proto-oncogene MYC and its target genes is a hallmark of this compound activity. MYC is a master regulator of cell proliferation and its suppression is a key contributor to the anti-leukemic effects of METTL3/14 degradation.

Figure 2. Inhibition of the MYC oncogenic pathway by this compound.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Mono-Mac-6 (human acute monocytic leukemia)

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Mono-Mac-6 cells were seeded at a density of 5 x 10^5 cells/mL and treated with either DMSO (vehicle control) or 500nM this compound for 48 hours.

RNA Sequencing and Data Analysis

-

RNA Isolation: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.

-

Library Preparation and Sequencing: RNA sequencing libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina) and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

-

Data Analysis Workflow:

-

Quality Control: Raw sequencing reads were assessed for quality using FastQC.

-

Alignment: Reads were aligned to the human reference genome (GRCh38) using STAR aligner.

-

Quantification: Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using RSEM.

-

Differential Expression Analysis: Differentially expressed genes between this compound-treated and DMSO-treated samples were identified using DESeq2 with a significance threshold of adjusted p-value < 0.05 and a Log2 fold change > 1 or < -1.

-

Figure 3. Experimental workflow for RNA sequencing analysis.

Conclusion

This compound demonstrates a potent and specific mechanism of action by inducing the degradation of the METTL3-METTL14 complex, leading to a significant reprogramming of the transcriptome in AML cells. The resulting downregulation of key oncogenes like MYC and the activation of tumor-suppressive pathways, notably the p53 signaling cascade, provide a strong rationale for its further development as a therapeutic agent in cancer. This in-depth analysis of the gene expression changes induced by this compound offers valuable insights for researchers and clinicians working on novel cancer therapies targeting the epitranscriptome.

References

In-Depth Technical Guide to WD6305: A Potent METTL3-METTL14 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WD6305, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the METTL3-METTL14 methyltransferase complex. This document details its mechanism of action, key experimental findings, and the methodologies used for its characterization.

Chemical Structure and Properties

This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to UZH2, a small molecule inhibitor of the N6-adenosine-methyltransferase METTL3.[1] This design allows for the recruitment of the METTL3-METTL14 complex to the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

A high-resolution 2D chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C63H76F5N11O7S | GlpBio Product Data Sheet |

| Molecular Weight | 1226.4 g/mol (TFA salt) | GlpBio Product Data Sheet |

| Molecular Weight | 1112.38 g/mol (free base) | IUPHAR/BPS Guide to PHARMACOLOGY[1] |

| Solubility | Soluble in DMSO | GlpBio Product Data Sheet |

| CAS Number | Not available | N/A |

| Purity | ≥98.06% | MedChemExpress |

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein.[2] The mechanism involves the formation of a ternary complex between this compound, the target protein (METTL3-METTL14 complex), and an E3 ubiquitin ligase (VHL).

References

Methodological & Application

WD6305 experimental protocol for in vitro studies

Application Notes: In Vitro Profiling of WD6305

Introduction

This compound is an experimental compound under investigation for its potential therapeutic applications. These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity and mechanism of action of this compound. The following sections detail the methodologies for key assays, present summarized data, and illustrate the relevant signaling pathways and experimental workflows.

Mechanism of Action & Signaling Pathway

This compound is hypothesized to exert its effects through the modulation of a key cellular signaling pathway. The precise mechanism is under investigation, and the following diagram illustrates the current understanding of the targeted pathway.

Figure 1: Hypothesized signaling pathway targeted by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from in vitro studies of this compound across various cell lines.

| Cell Line | Assay Type | Parameter | Value |

| HEK293 | Cell Viability | IC50 | 15.2 µM |

| Target Engagement | EC50 | 2.5 µM | |

| HeLa | Cell Viability | IC50 | 22.8 µM |

| Apoptosis | % Apoptotic Cells (at 10 µM) | 45% | |

| A549 | Cell Viability | IC50 | 8.9 µM |

| Kinase Inhibition | IC50 (Kinase B) | 0.75 µM |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.

Materials:

-

This compound compound

-

HEK293, HeLa, or A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Workflow Diagram:

Figure 2: Workflow for the cell viability (MTS) assay.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for an additional 48 to 72 hours.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (no-cell control) from all other values. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

Objective: To assess the effect of this compound on the phosphorylation status or expression level of target proteins in the signaling pathway.

Materials:

-

This compound compound

-

Appropriate cell line (e.g., A549)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Kinase B, anti-total-Kinase B, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Workflow Diagram:

Application Notes and Protocols for WD6305 Treatment of AML Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The METTL3-METTL14 methyltransferase complex, which is responsible for N6-methyladenosine (m6A) RNA modification, has emerged as a critical regulator in AML progression. WD6305 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the METTL3-METTL14 complex. These application notes provide detailed protocols for treating the AML cell lines Mono-Mac-6 and MOLM-13 with this compound and summarize the expected outcomes.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in the Mono-Mac-6 and MOLM-13 AML cell lines.

| Cell Line | Parameter | Value | Reference |

| Mono-Mac-6 | METTL3 Degradation (DC50) | 140 nM | [1] |

| Mono-Mac-6 | METTL14 Degradation (DC50) | 194 nM | [1] |

| MOLM-13 | Cell Viability (IC50) | 0.78 µM (780 nM) | [2] |

Signaling Pathways and Experimental Workflows

The degradation of the METTL3-METTL14 complex by this compound impacts key signaling pathways involved in AML cell survival and proliferation. The diagrams below illustrate the proposed mechanism of action and a general experimental workflow for evaluating the effects of this compound.

Caption: Mechanism of this compound in AML cells.

Caption: General workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the effects of this compound on AML cell lines. These should be optimized based on specific laboratory conditions and equipment.

Cell Culture

Materials:

-

Mono-Mac-6 and MOLM-13 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

T-75 culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture Mono-Mac-6 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days to maintain a density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Protocol:

-

Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-